

Boc-S-(gamma)-Phe CAS number and molecular weight

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Compound of Interest

Compound Name: *Boc-S-(gamma)-Phe*

Cat. No.: *B3284660*

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Technical Guide: N-Boc-L-phenylalanine

A Note on Nomenclature: The query for "**Boc-S-(gamma)-Phe**" does not correspond to a standard chemical nomenclature. This guide will focus on the widely used and commercially available compound N-tert-butoxycarbonyl-L-phenylalanine, commonly abbreviated as Boc-L-phenylalanine or Boc-Phe-OH. The "S" designation corresponds to the L-stereoisomer of phenylalanine. The "(gamma)" designation is not standard and may refer to a specific, uncommon derivative. For the purposes of this guide, we will address the properties and applications of the parent compound, Boc-L-phenylalanine.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the properties, applications, and experimental protocols related to N-Boc-L-phenylalanine.

Core Data Presentation

The fundamental quantitative data for N-Boc-L-phenylalanine is summarized below.

Parameter	Value	Reference
CAS Number	13734-34-4	[1]
Molecular Weight	265.30 g/mol	[2]
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[1][2]
Appearance	White solid	
Melting Point	85-87 °C	
Optical Activity	[α] _D ²⁰ +25±1°, c = 1% in ethanol	

Introduction to N-Boc-L-phenylalanine

N-Boc-L-phenylalanine is a derivative of the amino acid L-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry, particularly in the field of peptide synthesis. The Boc group prevents the amine nitrogen from participating in unwanted side reactions during the formation of peptide bonds.[3] It is a foundational building block for the synthesis of peptides and peptidomimetics, which are integral to drug discovery and development.[4]

Core Applications in Research and Development

The primary application of N-Boc-L-phenylalanine is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5] This orthogonal deprotection strategy allows for the stepwise assembly of a peptide chain on a solid support.

The hydrophobic nature of the phenylalanine side chain can be significant for receptor binding through hydrophobic interactions.[1] Consequently, Boc-L-phenylalanine and its derivatives are frequently incorporated into synthetic peptides designed to study protein-protein interactions, enzyme inhibition, and receptor modulation.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Boc-L-phenylalanine residue into a peptide chain using manual SPPS.

Materials:

- Boc-L-phenylalanine
- SPPS resin (e.g., Merrifield resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU)
- Dimethylformamide (DMF)
- Washing solvents (DCM, DMF)
- Cleavage cocktail (e.g., HF or a TFA-based cocktail)

Methodology:

- **Resin Swelling:** The resin is swelled in a suitable solvent, typically DCM or DMF, for 30-60 minutes in the reaction vessel.
- **Boc Deprotection:** The Boc protecting group on the N-terminal amino acid of the growing peptide chain is removed by treating the resin with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This step is followed by extensive washing with DCM and DMF to remove residual acid and byproducts.
- **Neutralization:** The protonated N-terminus is neutralized by washing with a solution of a hindered base, such as 10% DIEA in DMF, to prepare it for the coupling reaction.^[5] This is

followed by washing with DMF.

- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve Boc-L-phenylalanine (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent like HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.
 - Add DIEA (2-4 equivalents) to the activation mixture.
 - Add the activated Boc-L-phenylalanine solution to the reaction vessel containing the resin.
 - The coupling reaction is allowed to proceed for 1-2 hours with agitation.
- Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" containing TFA and various scavengers (e.g., triisopropylsilane, water, ethanedithiol) to prevent side reactions.
- Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical workflow for the incorporation of a Boc-protected amino acid, such as Boc-L-phenylalanine, in solid-phase peptide synthesis.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

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